5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole
Description
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
5-(chloromethyl)-1-ethyl-4-methyltriazole |
InChI |
InChI=1S/C6H10ClN3/c1-3-10-6(4-7)5(2)8-9-10/h3-4H2,1-2H3 |
InChI Key |
ZKBZMYUAQJQZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)C)CCl |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Preformed Triazole Rings
A common strategy is the chloromethylation of a pre-existing 1-ethyl-4-methyl-1H-1,2,3-triazole scaffold. This can be achieved by introducing the chloromethyl group at the 5-position through electrophilic substitution or via functional group transformation of a suitable precursor.
For example, chloromethylation can be performed by reaction with chloromethyl reagents or by converting hydroxymethyl or methyl groups into chloromethyl via halogenation. The reaction conditions often involve controlled heating and the use of catalysts or activating agents to ensure regioselectivity and yield.
Multi-Step Synthesis from Hydrazide Precursors
Analogous to the synthesis of related 1,2,4-triazole derivatives, such as 5-chloromethyl-1,3-dimethyl-1H-1,2,4-triazole, the preparation may start from hydrazide derivatives like ethanimidic acid N-(2-chloroacetyl)-2-methylhydrazide. This intermediate undergoes cyclization under polyphosphoric acid (PPA) at elevated temperatures (120–130 °C) for several hours, followed by hydrolysis in water at 80 °C to yield the chloromethyl-triazole product with moderate yields (~46%).
While this example is for a 1,2,4-triazole isomer, similar strategies can be adapted for 1,2,3-triazoles by selecting appropriate hydrazine and acyl precursors.
One-Pot Two-Stage Synthetic Strategy
Recent advances describe a two-stage one-pot synthesis for chloromethyl triazoles, starting from chloroacetonitrile and involving construction of the triazole ring followed by chloromethylation. This method achieves yields around 45–54% and involves intermediate protection/deprotection steps and chlorination reactions.
This approach highlights the importance of optimizing reaction steps to reduce complexity and increase overall efficiency.
Lithiation and Functional Group Transformation
A patented methodology for related triazole derivatives involves lithiation of methylated triazole rings using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by reaction with electrophiles like dibromomethane or trimethylchlorosilane to introduce bromine or trimethylsilyl groups at the 5-position.
Subsequent carboxylation with carbon dioxide and esterification with methanol and thionyl chloride yield methyl esters, which can be further converted to chloromethyl derivatives by reduction or halogenation steps.
Comparative Data Table of Preparation Methods
| Methodology | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazide cyclization with PPA | Ethanimidic acid N-(2-chloroacetyl)-2-methylhydrazide | PPA, 120–130 °C, 4 h; Hydrolysis at 80 °C, 2 h | ~46 | Straightforward; moderate yield | Harsh conditions; limited regioselectivity |
| Two-stage one-pot from chloroacetonitrile | Chloroacetonitrile | Multi-step ring formation, protection, chlorination | 45–54 | One-pot; fewer isolation steps | Multi-step complexity; toxic reagents |
| Lithiation and electrophilic substitution | 1-methyl-1H-1,2,4-triazole | LDA/n-BuLi, THF, low temp; electrophiles (dibromomethane) | Variable | Versatile functionalization | Requires low temp, strong bases; sensitive handling |
| β-Carbonyl phosphonate + azide cycloaddition | β-Carbonyl phosphonates, azides | Cs2CO3 or KOH, DMSO, mild temp | 87–92 | High regioselectivity, mild conditions | May require optimization for chloromethyl group |
Research Outcomes and Optimization Insights
Yield and Selectivity: The β-carbonyl phosphonate cycloaddition method offers superior yields and regioselectivity under mild conditions, making it highly attractive for synthesizing functionalized 1,2,3-triazoles. However, direct chloromethylation may require additional steps or protection strategies to achieve the chloromethyl substituent at the 5-position.
Reaction Conditions: Harsh acidic conditions (e.g., polyphosphoric acid) can promote cyclization but may reduce functional group tolerance. Lithiation methods require stringent low-temperature control and anhydrous conditions but allow precise substitution patterns.
Scalability: The one-pot two-stage synthesis reduces purification steps and may be more amenable to scale-up, though handling toxic reagents like chloroacetonitrile requires safety precautions.
Functional Group Compatibility: Methods involving lithiation and electrophilic substitution provide a versatile platform for introducing various substituents, including chloromethyl, but demand careful control to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Compounds with hydroxyl or carbonyl functionalities.
Reduction Products: Dihydro or tetrahydro triazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
Triazole derivatives differ in substituent type, position, and electronic effects, which directly influence their physicochemical and biological properties. Key comparisons include:
Chloromethyl vs. Bromomethyl Derivatives
- 5-(Bromomethyl)-1H-1,2,3-triazole ():
- Exhibited antifungal activity against Candida albicans (NCIM 3102) at 125 µg/mL, with compounds 5b and 5g outperforming gentamicin .
- Bromine’s larger atomic radius and polarizability may enhance lipophilicity and membrane penetration compared to chlorine, but chlorine’s electronegativity could improve hydrogen-bonding interactions .
Substituent Position on the Triazole Ring
- Molecular weight: 168.02 g/mol (vs. 181.9 g/mol for the ethyl analog in ) .
Ethyl vs. Methyl Substitution
Physical Properties
Biological Activity
5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.
Synthesis and Properties
The synthesis of 5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole typically involves a cycloaddition reaction under controlled conditions. The most common method is the Huisgen cycloaddition or "click chemistry," often catalyzed by copper(I) ions. The general reaction parameters include:
- Reactants : Azide and alkyne
- Catalyst : Copper(I) iodide (CuI)
- Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
- Temperature : Room temperature to 60°C
- Reaction Time : 12-24 hours
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield.
The biological activity of 5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole is largely attributed to its reactivity due to the chloromethyl group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of various enzymes or modification of protein functions. The triazole moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Biological Activity
Research has demonstrated that this compound exhibits significant antimicrobial, antifungal, and anticancer properties. Below are some key findings:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : Compounds derived from triazole structures have shown promising antiproliferative activity against various cancer cell lines. For example, derivatives with similar structures were reported to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis, with IC50 values ranging from 1.1 μM to 4.24 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These results indicate that triazole derivatives may serve as effective leads for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Microbial Inhibition : Studies have shown that certain triazole derivatives exhibit good inhibition against Escherichia coli and Staphylococcus aureus, suggesting their potential use as antimicrobial agents .
Applications in Medicinal Chemistry
5-(Chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole serves as a versatile building block in medicinal chemistry:
- Pharmaceutical Development : It is utilized in synthesizing various pharmaceutical compounds aimed at treating infections and cancers.
- Agricultural Chemistry : The compound is also explored in developing agrochemicals, including fungicides and herbicides .
Case Studies
Several case studies have been published that illustrate the biological efficacy of this compound:
- Study on Anticancer Activity : A study synthesized a series of triazole derivatives and tested them against multiple cancer cell lines. The results indicated that specific modifications to the triazole structure significantly enhanced anticancer activity .
- Enzyme Inhibition Studies : Research focused on the inhibitory effects of triazole compounds on specific enzymes like carbonic anhydrase-II showed moderate inhibitory activity, suggesting potential applications in enzyme-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
